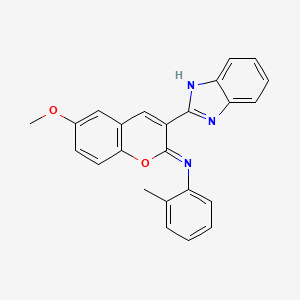

1-(4-(Dimethylamino)phenethyl)-3-ethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethylamino)phenethyl alcohol is an aromatic compound containing both phenol and amine functional groups . It is a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing .

Molecular Structure Analysis

The molecular formula of 4-(Dimethylamino)phenethyl alcohol is C10H15NO . The linear formula is (CH3)2NC6H4CH2CH2OH .Physical and Chemical Properties Analysis

4-(Dimethylamino)phenethyl alcohol is a crystalline powder with a white to light brown color . It has a melting point of 53.9°C to 55.1°C and a boiling point of 116.0°C (0.1 mmHg) .Applications De Recherche Scientifique

Nonpeptide Agonist Discovery

A significant application is the discovery of nonpeptidic agonists for receptors, such as the urotensin-II receptor. One study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist, highlighting its potential as a pharmacological research tool and drug lead (Croston et al., 2002).

Supramolecular Chemistry

Another realm of application is in supramolecular chemistry, where 1,2,4,5-benzenetetracarboxylic acid forms complexes with aza donor molecules, including 4-(N,N-dimethylamino)pyridine. This work contributes to our understanding of crystal engineering and supramolecular assemblies, offering insights into host-guest systems and molecular tape formation (Arora & Pedireddi, 2003).

Eco-Friendly Chemical Syntheses

The compound has been used in eco-friendly chemical syntheses, such as the solvent-free preparation of ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, showcasing its role in promoting sustainable chemical processes (Meddad et al., 2001).

Material Science

In materials science, the compound contributes to the development of novel materials with unique properties, such as polymorphism-dependent aggregation-induced emission behaviors. This application is crucial for creating materials with tunable optical properties for various technological applications (Botta et al., 2016).

Bioconjugation Studies

The compound's derivatives have been used in studies examining the effects on circular dichroism measurements, important for understanding bioconjugation and peptide synthesis techniques (Kubilius & Tu, 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-[4-(dimethylamino)phenyl]ethanol , are known to interact with various biological targets

Mode of Action

Similar compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds are known to participate in electrophilic aromatic substitution reactions . This suggests that the compound may affect pathways involving aromatic compounds.

Pharmacokinetics

Similar compounds are known to have certain properties such as solubility and stability that can impact their bioavailability .

Result of Action

Similar compounds are known to cause skin irritation, eye irritation, and respiratory irritation . These effects may be indicative of the compound’s potential impact at the molecular and cellular level.

Action Environment

The action of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances

Safety and Hazards

Analyse Biochimique

Biochemical Properties

This suggests that 1-(4-(Dimethylamino)phenethyl)-3-ethylurea may interact with various enzymes, proteins, and other biomolecules in a pH-dependent manner .

Cellular Effects

Compounds with similar structures have been shown to influence cellular function . For instance, 4-Dimethylaminophenol, a compound with a similar dimethylamino group, has been found to affect cellular respiration .

Molecular Mechanism

Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have been studied in animal models, providing valuable insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Similar compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Computational methods have been developed to predict the subcellular localization of proteins, which could potentially be applied to this compound .

Propriétés

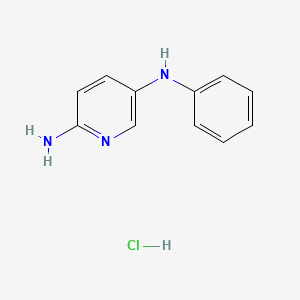

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-4-14-13(17)15-10-9-11-5-7-12(8-6-11)16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZJPTDYGHUEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)